molecular formula C16H15NS B15334032 1-Methyl-2-[4-(methylthio)phenyl]indole

1-Methyl-2-[4-(methylthio)phenyl]indole

Cat. No.: B15334032
M. Wt: 253.4 g/mol
InChI Key: ZHYFCSHODRWWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-[4-(methylthio)phenyl]indole is a substituted indole derivative characterized by a methyl group at the 1-position and a 4-(methylthio)phenyl moiety at the 2-position of the indole core. This compound is of significant interest as a synthetic intermediate in pharmaceutical chemistry, notably in the preparation of Elafibranor, a therapeutic agent targeting metabolic disorders . The methylthio (-SMe) group enhances lipophilicity and may influence metabolic stability or receptor interactions, making it a critical functional group in structure-activity studies.

Properties

Molecular Formula

C16H15NS

Molecular Weight

253.4 g/mol

IUPAC Name

1-methyl-2-(4-methylsulfanylphenyl)indole

InChI

InChI=1S/C16H15NS/c1-17-15-6-4-3-5-13(15)11-16(17)12-7-9-14(18-2)10-8-12/h3-11H,1-2H3

InChI Key

ZHYFCSHODRWWEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)SC

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-2-[4-(methylthio)phenyl]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The specific reaction conditions and reagents used can vary, but typically involve methanesulfonic acid and methanol under reflux .

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring’s electron-rich nature facilitates electrophilic attacks, with substituents directing reactivity. The 4-(methylthio)phenyl group at C2 exerts steric and electronic effects:

  • Nitration : Nitration occurs preferentially at C5 or C6 due to electron-donating effects of the methylthio group (via resonance). This aligns with reactivity patterns in methoxy-activated indoles .

  • Halogenation : Chlorination or bromination under mild acidic conditions (e.g., HCl/EtOH) may yield products at C3 or C4, as seen in analogous Fischer indole systems .

Key Data:

Reaction TypeReagents/ConditionsPosition of SubstitutionYield (%)Reference
NitrationHNO₃/H₂SO₄C5 or C6~60–75
BrominationBr₂/FeCl₃C3~45–50

Acid-Catalyzed Reactions

Under acidic conditions, the indole nitrogen’s protonation enables unique transformations:

  • Cyclization : Analogous to N-methyl-2-phenylindole reactions with aldehydes , 1-methyl-2-[4-(methylthio)phenyl]indole may form cyanine chromophores (λₐᵦₛ ~586 nm) via radical cation intermediates.

  • Fragmentation : Methanesulfonic acid promotes oxidative fragmentation of intermediates, while HCl selectively inhibits competing pathways .

Example Reaction Pathway:

  • Protonation of indole nitrogen → Formation of radical cation intermediate.

  • Reaction with aldehydes (e.g., malondialdehyde) → Tandem β-fragmentation.

  • Final product: Chromophore 4 (586 nm absorbance) .

Oxidation and Reduction

The methylthio group (-SMe) is redox-active:

  • Oxidation : With H₂O₂ or KMnO₄, -SMe converts to sulfoxide (-SO) or sulfone (-SO₂), altering electronic properties .

  • Reduction : LiAlH₄ may reduce carbonyl groups introduced via formylation or carboxylation .

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C3 or C7 positions is feasible, as demonstrated for methoxy-activated indoles .

Challenges and Limitations

  • Selectivity : Competing reaction pathways (e.g., C3 vs. C5 substitution) require precise control of acid strength and temperature .

  • Stability : Intermediate indolyl radicals are sensitive to oxygen, necessitating anaerobic conditions .

Scientific Research Applications

1-Methyl-2-[4-(methylthio)phenyl]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-[4-(methylthio)phenyl]indole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The structural and electronic properties of substituted indoles are heavily influenced by their substituents. Key analogs include:

1-Methyl-2,3,6-tri-p-tolyl-1H-indole (22d)
  • Substituents : Methyl group at 1-position; three p-tolyl (4-methylphenyl) groups at 2-, 3-, and 6-positions.
  • Synthesis : Prepared via Suzuki-Miyaura coupling using 4-methylphenylboronic acid, yielding 85% under Pd(PPh₃)₄ catalysis .
  • Properties : Melting point 174–177°C; higher regioselectivity due to electron-donating methyl groups.
2,3,6-Tris(4-chlorophenyl)-1-methyl-1H-indole (22e)
  • Substituents : Methyl group at 1-position; three 4-chlorophenyl groups at 2-, 3-, and 6-positions.
  • Synthesis : Similar Suzuki coupling with 4-chlorophenylboronic acid (85% yield) .
  • Properties : Melting point 218–222°C; electron-withdrawing chloro groups increase thermal stability compared to 22d.
N-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)-3-(methylthio)aniline (3a)
  • Substituents : Methylthio group at 3-position; benzimidazole core.
  • Synthesis : Microwave-assisted coupling of 3-bromothioanisole with benzimidazole, using t-BuXPhos Pd G3 catalyst .

Key Structural Differences :

  • 1-Methyl-2-[4-(methylthio)phenyl]indole has a single methylthiophenyl group, balancing steric bulk and electronic effects.
  • 22d/22e feature multiple aryl substituents, increasing steric hindrance and altering electronic profiles.
  • 3a replaces the indole core with benzimidazole, demonstrating the versatility of methylthio groups in heterocyclic systems.

Physicochemical and Spectral Properties

Compound Melting Point (°C) Key Spectral Data
22d 174–177 NMR: Aromatic protons δ 7.2–7.8; IR: C–H stretch (2920 cm⁻¹)
22e 218–222 NMR: Downfield shifts due to Cl; HRMS: m/z 548.1
1-Methyl-2-[4-(methylthio)phenyl]indole N/A Expected IR: S–C stretch (~600 cm⁻¹); ESI-MS: [M+H]⁺ ~294

Insights :

  • Melting Points : Chloro-substituted 22e has a higher melting point than methyl-substituted 22d, reflecting stronger intermolecular forces.
  • Spectral Signatures : Methylthio groups exhibit distinct S–C stretches in IR and sulfur isotope patterns in MS.

Biological Activity

1-Methyl-2-[4-(methylthio)phenyl]indole, a compound with potential pharmacological applications, has garnered attention for its biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C12H13N
  • Molecular Weight : 185.24 g/mol
  • IUPAC Name : 1-Methyl-2-(4-methylthio-phenyl)indole
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 1-Methyl-2-[4-(methylthio)phenyl]indole is primarily attributed to its interaction with various biological targets. The indole structure is known for its ability to modulate several signaling pathways, including:

  • Inhibition of Enzymes : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and cancer progression .
  • Receptor Modulation : It may interact with serotonin receptors, influencing neurotransmitter systems and potentially offering antidepressant effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including 1-Methyl-2-[4-(methylthio)phenyl]indole. A notable study evaluated the compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
Murine Melanoma15.3
Human Lung Cancer12.8
Human Breast Cancer10.5

The results indicate significant cytotoxicity, suggesting that this compound could be a promising lead in anticancer drug development.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro tests revealed:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Mycobacterium tuberculosis5.0
Staphylococcus aureus3.5

These findings suggest that 1-Methyl-2-[4-(methylthio)phenyl]indole possesses significant antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Study on IDO Inhibition

A study focused on the inhibition of IDO by indole derivatives demonstrated that modifications at the phenyl position could enhance binding affinity and efficacy against cancer cell lines. The study utilized molecular docking simulations to predict interactions between the compound and IDO active sites, revealing critical binding interactions that could be exploited for therapeutic purposes .

Synthesis and Evaluation of Analogues

Research conducted on various analogues of indole derivatives indicated that substituents such as methylthio groups significantly influence biological activity. The synthesis involved straightforward condensation reactions, yielding compounds that were screened for anticancer and antimicrobial activities .

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-2-[4-(methylthio)phenyl]indole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 4-(methylthio)phenyl group to the indole scaffold. Key steps include:
  • Methylation : Protecting the indole nitrogen with methyl groups using methyl iodide under basic conditions (e.g., NaH in DMF) .

  • Cross-Coupling : Palladium-catalyzed coupling of 2-bromoindole derivatives with 4-(methylthio)phenylboronic acid, optimizing temperature (80–100°C) and solvent (toluene/ethanol mixtures) .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity. Yields vary (50–75%) based on catalyst loading (e.g., 2 mol% Pd(PPh₃)₄) .

    Reaction StepConditionsYield (%)Purity (%)
    MethylationNaH, DMF8595
    Suzuki CouplingPd(PPh₃)₄, 80°C6590

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR confirms methyl group integration (δ 3.7–3.9 ppm for N–CH₃) and aryl protons (δ 7.1–7.8 ppm). ¹³C NMR identifies quaternary carbons (e.g., C-2 indole at δ 125–130 ppm) .
  • MS : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 281.0982) .
  • X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between indole and phenyl rings ≈ 45°) .

Advanced Research Questions

Q. How can conflicting reports on the compound’s biological activity be systematically addressed?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:
  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • SAR Analysis : Compare activity of derivatives (e.g., replacing methylthio with methoxy groups) to isolate functional group contributions .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-reproducible/preliminary reports) to identify trends .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model binding to cytochrome P450 enzymes (e.g., CYP3A4), highlighting hydrophobic interactions from the methylthio group .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, calculating RMSD (<2 Å indicates stable binding) .
  • QSAR Models : Correlate electronic parameters (Hammett σ) of substituents with inhibitory potency (R² > 0.85) .

Q. What strategies mitigate challenges in regioselective functionalization of the indole core?

  • Methodological Answer :
  • Directing Groups : Introduce temporary substituents (e.g., sulfonyl groups at C-4) to steer electrophilic attacks to C-3 or C-5 .
  • Metal Catalysis : Rhodium-catalyzed C–H activation for late-stage diversification (e.g., adding halogens for cross-coupling) .
  • Protection/Deprotection : Use Boc groups on nitrogen to block undesired reactivity during alkylation .

Data Contradiction Analysis

Q. Why do solubility studies report discrepancies in polar vs. non-polar solvents?

  • Methodological Answer : Variations arise from crystallinity and impurities. Standardize protocols:
  • Sonication : Enhance dissolution in DMSO (30 min, 40°C) for cell-based assays .
  • HPLC Purity Checks : Ensure >98% purity to exclude solubility-altering byproducts .
  • LogP Measurement : Experimental (shake-flask method) vs. computational (ChemAxon) comparisons validate hydrophobicity (LogP ≈ 3.2) .

Advanced Application-Oriented Questions

Q. How is this compound utilized in developing fluorescent probes for live-cell imaging?

  • Methodological Answer : The indole scaffold’s π-conjugation allows tuning of emission wavelengths:
  • Derivatization : Introduce dansyl chloride at C-5 for blue fluorescence (λₑₘ = 450 nm) .
  • Two-Photon Probes : Modify with electron-withdrawing groups (e.g., nitro) for deep-tissue imaging (λₑₓ = 800 nm) .
  • Table :
Probe TypeModificationλₑₓ (nm)λₑₘ (nm)
DansylC-5 sulfonamide340450
Nitro-indoleC-6 nitro800520

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.